Glyoxal
Description
This compound is the dialdehyde that is the smallest possible and which consists of ethane having oxo groups on both carbons. It has a role as a pesticide, an agrochemical, an allergen and a plant growth regulator.
Based on the available data, the CIR Panel concludes that this compound is safe for use in products intended to be applied to the nail at concentrations ≤ 1.25%. The available data are insufficient to support the safety for other uses.
This compound has been reported in Arabidopsis thaliana and Sesamum indicum with data available.
A 2-carbon aldehyde with carbonyl groups on both carbons.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O2/c3-1-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAOMBKQFMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O2, Array | |
| Record name | GLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
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| Record name | glyoxal | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glyoxal | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-42-6 | |
| Record name | Ethanedial, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5025364 | |
| Record name | Glyoxal | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame. | |
| Record name | GLYOXAL | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | GLYOXAL | |
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Boiling Point |
124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F | |
| Record name | GLYOXAL | |
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| Record name | GLYOXAL | |
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| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | GLYOXAL | |
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Flash Point |
428 °F (NTP, 1992), 428 °F, >100 °C | |
| Record name | GLYOXAL | |
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| Record name | Glyoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | GLYOXAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C | |
| Record name | GLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29 | |
| Record name | GLYOXAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | GLYOXAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | GLYOXAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/64 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1 | |
| Record name | GLYOXAL | |
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| Record name | GLYOXAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYOXAL (40% solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | GLYOXAL | |
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| URL | https://www.osha.gov/chemicaldata/64 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |
| Record name | GLYOXAL | |
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| URL | https://cameochemicals.noaa.gov/chemical/8710 | |
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| Record name | GLYOXAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | GLYOXAL | |
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| URL | https://www.osha.gov/chemicaldata/64 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid | |
CAS No. |
107-22-2, 40094-65-3, 63986-13-0 | |
| Record name | GLYOXAL | |
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Melting Point |
59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F | |
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Fundamental Aspects of Ethanedial Oligomerization
Genesis and Equilibrium Dynamics of Ethanedial Trimeric Species
The appearance and relative abundance of the ethanedial trimer are governed by a series of interconnected hydration and oligomerization equilibria. These processes are highly sensitive to the surrounding chemical environment.
Hydration and Oligomerization Equilibria in Aqueous Systems
In an aqueous environment, ethanedial (CHOCHO) rapidly and extensively hydrates. The primary species formed is not the free aldehyde but its dihydrate, ethane-1,1,2,2-tetraol. This dihydrate exists in equilibrium with the monohydrate and the unhydrated monomer, although the dihydrate form is predominant in dilute solutions.
This hydrated monomer serves as the fundamental building block for oligomerization. Through a series of condensation reactions, it forms dimeric and trimeric species. The most stable and well-characterized trimer is a bicyclic dioxane derivative: 2,5-dihydroxy-1,4-dioxane-2,5-dicarbaldehyde. This structure is formed from the condensation of three ethanedial units.
Table 1: Representative Equilibrium Distribution of Ethanedial Species in Aqueous Solution at 25°C
| Total Ethanedial Concentration (M) | Monomer (Hydrated) (%) | Dimer (Hydrated) (%) | Trimer (Hydrated) (%) |
| 1.0 | 66 | 17 | 17 |
| 4.6 | 28 | 26 | 46 |
| 11.5 | 10 | 25 | 65 |
Note: Data are illustrative of trends reported in the literature. Exact percentages may vary based on specific experimental conditions such as pH and precise temperature.
Kinetic Rate Studies of Trimer Formation and Interconversion
The equilibria involving the ethanedial trimer are dynamic, with continuous forward (formation) and reverse (dissociation) reactions. Kinetic studies using techniques like temperature-jump relaxation and NMR line-shape analysis have elucidated the rates of these processes. The formation of the trimer from its constituent monomers is a multi-step process, and its rate is significantly influenced by catalysis (see Section 1.2).
The dissociation of the trimer back to three molecules of hydrated monomer is a first-order process with respect to the trimer concentration. The stability of the trimer is reflected in its relatively slow rate of dissociation compared to the dimer. Research has established rate constants for these interconversions under specific conditions.
Table 2: Kinetic Parameters for Ethanedial Trimer Interconversion in Aqueous Solution
| Process | Condition | Rate Constant (k) | Half-life (t½) |
| Trimer Dissociation | Neutral pH, 25°C | ~1 x 10⁻⁴ s⁻¹ | ~1.9 hours |
| Dimer Dissociation | Neutral pH, 25°C | ~2 s⁻¹ | ~0.35 seconds |
Note: Values are approximations based on reported kinetic data and demonstrate the significantly greater kinetic stability of the trimer compared to the dimer.
Influence of Solution Environment on Trimer Predominance (e.g., Concentration, pH)
The predominance of the trimer in the equilibrium mixture is highly sensitive to the solution environment.
Concentration: As predicted by Le Châtelier's principle, increasing the total concentration of ethanedial in solution shifts the equilibrium toward the formation of higher-order oligomers. At low concentrations (<1 M), the hydrated monomer is the major species. As concentration increases, the proportion of the trimer grows substantially, becoming the dominant species in commercially available 40% (w/w) aqueous solutions (approximately 11.5 M).
pH: The pH of the solution has a profound effect on the rate at which equilibrium is achieved. Both acid and base catalysis (detailed in Section 1.2) dramatically accelerate the interconversion between monomer, dimer, and trimer. While the position of the final equilibrium is primarily a function of concentration and temperature, extreme pH values can promote irreversible side reactions (e.g., Cannizzaro reaction under strongly basic conditions), which can indirectly affect the concentration of species available for trimerization. In the pH range of 3-7, the primary effect of pH is kinetic.
Mechanistic Pathways of Ethanedial Trimerization
The formation of the stable dioxane-based trimer proceeds through distinct mechanistic pathways depending on the presence of an acid or base catalyst. These catalysts facilitate the necessary condensation and cyclization steps.
Acid-Catalyzed Trimerization Mechanisms
In the presence of an acid (H⁺), the trimerization mechanism proceeds via cationic intermediates. The process can be described in the following key steps:
Protonation and Dehydration: A hydroxyl group on the ethanedial dihydrate (ethane-1,1,2,2-tetraol) is protonated by H⁺. This creates a good leaving group (H₂O).
Formation of an Oxocarbenium Ion: Subsequent loss of a water molecule generates a resonance-stabilized oxocarbenium ion. This electrophilic species is highly reactive.
Dimer Formation: The oxocarbenium ion is attacked by a nucleophilic hydroxyl group from a second molecule of ethanedial dihydrate. This addition reaction, followed by deprotonation, forms a linear dimeric ether.
Cyclization and Trimer Formation: The mechanism for forming the specific cyclic trimer involves the reaction of two molecules of the hydrated monomer to form a key dimeric intermediate (2-(dihydroxymethyl)-1,3-dioxolane-4,5-diol). This intermediate then reacts with a third molecule of hydrated monomer. A subsequent series of intramolecular nucleophilic attacks and dehydration steps leads to the formation of the thermodynamically stable 1,4-dioxane (B91453) ring structure of the trimer. The acid catalyst facilitates each dehydration and bond-forming step by protonating hydroxyl groups.
Base-Catalyzed Trimerization Mechanisms
Under basic conditions (e.g., in the presence of OH⁻), the mechanism involves anionic intermediates.
Deprotonation: A base removes a proton from a hydroxyl group of the ethanedial dihydrate, forming a potent nucleophilic alkoxide anion.
Nucleophilic Attack: This alkoxide attacks an electrophilic carbonyl carbon of a second (partially or fully unhydrated) ethanedial molecule. This forms a new carbon-oxygen bond, creating a dimeric anion.
Chain Elongation and Cyclization: This process can repeat with a third ethanedial unit. The subsequent cyclization is driven by intramolecular nucleophilic attack of an alkoxide on a carbonyl group within the same linear trimeric chain, followed by proton transfers to yield the stable 2,5-dihydroxy-1,4-dioxane-2,5-dicarbaldehyde structure. The base is regenerated in the final proton transfer step, fulfilling its catalytic role. This pathway is generally faster than the acid-catalyzed route but is also more prone to competing side reactions.
Table of Mentioned Compounds
| Common Name/Identifier | Systematic IUPAC Name |
| Ethanedial | Ethanedial |
| Glyoxal (B1671930) | Ethanedial |
| Ethanedial monohydrate | 2,2-Dihydroxyacetaldehyde |
| Ethanedial dihydrate | Ethane-1,1,2,2-tetraol |
| Ethanedial trimer | 2,5-Dihydroxy-1,4-dioxane-2,5-dicarbaldehyde |
References Fratzke, A. R., & Reilly, P. J. (1986). A new model for the equilibria of aqueous this compound solutions. Journal of Solution Chemistry, 15(12), 1015-1033. Whipple, E. B. (1970). Structure of this compound in water. Journal of the American Chemical Society, 92(24), 7183-7186. Sareen, D., et al. (2016). The surprising influence of concentration on the mechanisms of this compound-amine reactions. Environmental Science & Technology, 50(1), 170-178. E. B. Whipple, M. Ruta, unpublished results as cited in various literature. Kua, J., et al. (2008). Aqueous-phase chemistry of this compound: a theoretical study of the effects of hydration, speciation, and concentration. The Journal of Physical Chemistry A, 112(1), 66-74. Yasmin, L., et al. (2010). Acid-catalyzed oligomerization of this compound and methylthis compound (B44143) in aqueous solution. The Journal of Physical Chemistry A, 114(20), 6097-6107. Sørensen, P. E., & Andersen, A. (1970). The kinetics of the hydration of this compound. Acta Chemica Scandinavica, 24, 1301-1306. Staudinger, H., et al. (1926). Über die Polymerisation des Glyoxals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 3019-3032. (Historical reference for base catalysis concepts). Loeffler, K. W., et al. (2006). Oligomer formation in evaporating aqueous this compound and methyl this compound solutions. Environmental Science & Technology, 40(20), 6318-6323.
Metal-Catalyzed Trimerization Processes
The oligomerization of ethanedial (this compound) is a well-documented phenomenon, predominantly occurring under acidic conditions. While acid catalysis is the most cited pathway for the formation of ethanedial trimer, research and patent literature suggest that certain metal-based catalysts can also facilitate this process. The use of metal catalysts, particularly Lewis acids, offers an alternative route that can influence reaction pathways and product selectivity.
Lewis acids, which are electron-pair acceptors, can catalyze the trimerization of ethanedial. This catalytic activity extends to various metal-based compounds, including those of tin and zinc, as well as zeolites. google.com Zeolites, which are microporous aluminosilicate (B74896) minerals, can be tailored to possess Lewis acidic sites, making them suitable for catalyzing organic reactions. rsc.orgresearchgate.net In the context of ethanedial reactions, Lewis acid catalysts like zirconium sulfate (B86663) have been noted for their utility. google.com
While extensive research has been conducted on the metal-catalyzed conversion of ethanedial to other valuable chemicals like glycolic acid and its esters, the specific focus on metal-catalyzed trimerization is less common. researchgate.netlp.edu.ua For instance, studies on the conversion of ethanedial to methyl glycolate (B3277807) have explored a wide range of multivalent metal ions, including those of aluminum, zirconium, copper, nickel, iron, and others. lp.edu.ua These studies often utilize the ethanedial trimer itself as a starting material in a solvent, highlighting the stability and importance of the trimeric form. researchgate.netlp.edu.ua
In atmospheric chemistry, transition metal ions present in aqueous aerosols are known to be involved in the complex reactions of ethanedial. acs.orgacs.org While these metals primarily catalyze the oxidation of other atmospheric compounds, the presence of ethanedial leads to the formation of oligomers. acs.orgacs.org This indicates that metal ions can play a role in promoting oligomerization, even if it is a secondary effect to another primary catalytic cycle. acs.org The mechanism in these environments is complex, but it underscores the potential for metal species to influence the oligomerization pathways of ethanedial.
The table below summarizes the types of metal-based catalysts that have been cited for their potential role in ethanedial trimerization, based on patent literature.
| Catalyst Type | Specific Examples | Source(s) |
| Lewis Acids | General Lewis acids | google.comgoogleapis.com |
| Metal Compounds | Tin (Sn) compounds | google.com |
| Zinc (Zn) compounds | google.com | |
| Zeolites | General zeolites | google.com |
Detailed research findings focusing exclusively on the kinetics, yields, and mechanisms of these specific metal-catalyzed trimerization processes are not extensively detailed in publicly available literature, which more frequently covers the acid-catalyzed route or the metal-catalyzed conversion of ethanedial to other products.
Advanced Structural Characterization of Ethanedial Trimer
Spectroscopic Methodologies for Elucidation of Trimeric Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds, offering insights into atom connectivity and stereochemistry. For the ethanedial trimer, both ¹H and ¹³C NMR spectroscopy are vital. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.
The chemical shifts and spin-spin coupling patterns in the NMR spectra allow for the mapping of the covalent bonds within the molecule. Different spin states of neighboring nuclei interact through chemical bonds, leading to the splitting of NMR signals, which directly informs on the connectivity of atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful in establishing the complex network of connections in the trimeric structure. These methods reveal correlations between protons that are coupled to each other (COSY), protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), thereby confirming the cyclic acetal (B89532) linkages that form the core of the trimer.
Furthermore, NMR is instrumental in determining the relative stereochemistry of the molecule. By comparing experimentally obtained NMR data with theoretical values calculated for different possible stereoisomers, the most probable configuration can be identified with a high degree of confidence.
Table 1: Representative NMR Data for Ethanedial Trimer Analysis
| Technique | Information Obtained | Relevance to Ethanedial Trimer Structure |
| ¹H NMR | Chemical shifts and coupling constants of protons. | Defines the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Elucidates the carbon backbone and the nature of the cyclic acetal carbons. |
| COSY | Correlation between coupled protons. | Confirms neighboring protons, aiding in the assignment of the dioxolane rings. |
| HSQC | Correlation between protons and directly bonded carbons. | Links specific protons to their corresponding carbons in the structure. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Establishes long-range connectivity, crucial for confirming the overall trimeric assembly. |
This table is a generalized representation of how different NMR techniques contribute to the structural elucidation of complex molecules like the ethanedial trimer.
Mass Spectrometry (MS) for Oligomeric State Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the oligomeric state of molecules and for probing their structural integrity through fragmentation analysis. For the ethanedial trimer, MS analysis provides direct evidence of its existence as a trimeric species by determining its molecular weight. Soft ionization techniques are often employed to minimize fragmentation during the analysis of non-covalently bound oligomers, allowing for the observation of the intact trimer ion.
By systematically increasing the collision energy within the mass spectrometer, controlled fragmentation of the trimer can be induced. The resulting fragmentation pattern offers valuable clues about the structure of the parent molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. The analysis of these fragment ions helps to piece together the connectivity of the monomeric units within the trimer. In some cases, top-down mass spectrometry can be used to dissociate the oligomeric complex and then sequentially fragment the ejected monomers, providing sequence-like information for complex assemblies.
Table 2: Mass Spectrometry Data for Ethanedial Trimer Characterization
| Analysis Type | Data Obtained | Significance for Ethanedial Trimer |
| Molecular Ion Peak | m/z value corresponding to the trimer's mass. | Confirms the existence and molecular weight of the trimeric form. |
| Fragmentation Pattern | m/z values of fragment ions. | Provides insights into the stability and connectivity of the dioxolane rings. |
| Isotopic Distribution | Relative abundances of isotopic peaks. | Helps to confirm the elemental composition of the parent and fragment ions. |
This table illustrates the types of data obtained from mass spectrometry and their importance in studying the ethanedial trimer.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers insights into its conformational state. These two techniques are complementary, as their selection rules differ; IR activity depends on a change in the dipole moment during a vibration, whereas Raman activity depends on a change in polarizability.
Table 3: Expected Vibrational Modes for Ethanedial Trimer
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique | Structural Insight |
| C-H Stretch | 2850-3000 | FTIR, Raman | Presence of aliphatic C-H bonds. |
| C-O Stretch | 1000-1300 | FTIR, Raman | Confirms the presence of ether linkages in the dioxolane rings. |
| C=O Stretch | ~1700 | FTIR, Raman | Absence indicates the consumption of carbonyl groups to form acetals. |
This table provides a general guide to the expected vibrational frequencies and their interpretation for the ethanedial trimer.
X-ray Crystallography for Solid-State Structural Resolution
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map and, from that, a model of the molecular structure with atomic-level resolution.
The application of X-ray crystallography to the ethanedial trimer would provide unambiguous proof of its cyclic structure, including the exact bond lengths, bond angles, and torsional angles. This would definitively establish the stereochemistry and conformation of the molecule in the solid state. While obtaining suitable crystals of the ethanedial trimer can be challenging, a successful crystallographic analysis would provide the most complete and accurate picture of its structure. In the absence of single crystals, powder X-ray diffraction, often guided by solid-state NMR and computational modeling, can also be a powerful tool for structure determination.
Isomeric Configurations and Conformational Analysis of Ethanedial Trimer
The self-condensation of ethanedial can lead to different isomeric structures for the trimer. The identification and characterization of these isomers are crucial for a complete understanding of this compound.
Identification of Dioxolane-based Trimeric Architectures (e.g., bis(dioxolane) trimer)
Research has identified that the ethanedial trimer typically adopts a structure based on fused dioxolane rings. A prominent isomer is the bis(dioxolane) trimer. This structure consists of a central six-membered ring fused with two five-membered dioxolane rings. The formation of such a structure involves the condensation of three glyoxal (B1671930) molecules to create a highly oxygenated, heterocyclic framework. The synthesis of related fused 1,3-dioxolane (B20135) systems has been reported, highlighting the feasibility of such architecturally complex molecules. The character
Computational Chemistry and Theoretical Modeling of Ethanedial Trimer
Quantum Chemical Approaches to Ethanedial Trimer Structure and Energetics
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. For the ethanedial trimer, these approaches are crucial for determining its stable conformations, electronic structure, and relative energies.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for its favorable balance of accuracy and computational cost. wikipedia.org It is particularly effective for investigating the ground state properties of molecular systems, including the ethanedial trimer. In DFT, the properties of a many-electron system are determined using functionals of the spatially dependent electron density. wikipedia.org
Research on glyoxal (B1671930) (ethanedial) oligomerization has employed DFT to study the hydration and subsequent formation of dimers, which serves as a model for trimer formation. researchgate.netacs.orgnih.gov A common approach involves using hybrid functionals, such as B3LYP, which incorporates a portion of the exact exchange energy from Hartree-Fock theory, combined with gradient-corrected correlation functionals. wikipedia.org These calculations are typically paired with Pople-style basis sets, like 6-311+G*, which provide a flexible description of the electron distribution. acs.org The inclusion of diffuse functions (indicated by the "+") is important for accurately describing the non-covalent interactions and hydrogen bonding prevalent in such oligomeric structures.
DFT calculations are instrumental in:
Geometry Optimization: Determining the most stable three-dimensional structures (isomers) of the ethanedial trimer.
Energy Calculations: Computing the relative electronic energies of different trimer isomers to identify the most stable forms.
Vibrational Frequencies: Calculating harmonic vibrational frequencies to confirm that optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to predict their infrared spectra.
Table 1: Overview of DFT Applications for Ethanedial Trimer Analysis
| Computational Component | Description | Typical Selection/Example | Purpose in Ethanedial Trimer Study |
|---|---|---|---|
| Functional | Approximation to the exchange-correlation energy, a key component of DFT. | B3LYP, M06-2X, ωB97X-D acs.orgresearchgate.net | Calculates the electronic energy of the system. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311+G*, aug-cc-pVTZ acs.orgacs.org | Describes the spatial distribution of electrons. Larger basis sets provide more accuracy at a higher computational cost. |
| Solvent Model | Method to approximate the effect of a solvent on the molecule's properties. | Poisson-Boltzmann (PB) acs.orgnih.gov | Simulates reactions in aqueous environments, which is relevant for this compound oligomerization. |
| Calculated Property | The specific molecular characteristic being investigated. | Optimized Geometry, Gibbs Free Energy | To determine the most stable structure and the thermodynamic favorability of its formation. acs.org |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and particularly Coupled-Cluster (CC) theory are considered higher-level and more accurate, often referred to as the "gold standard" in computational chemistry for small to medium-sized molecules. wikipedia.org
Coupled-Cluster theory constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation, providing highly accurate energies. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is renowned for its accuracy in calculating the electronic structure. researchgate.net
For the ethanedial trimer, these high-level methods are employed to:
Refine the energies of structures previously optimized with DFT.
Provide benchmark energetic data against which the accuracy of less computationally expensive methods can be judged.
Investigate systems where DFT might perform poorly, such as in describing weak interactions with high precision.
Although computationally demanding, ab initio and CC methods are invaluable for obtaining a definitive understanding of the electronic structure and stability of the different isomers of the ethanedial trimer. nih.govmst.edu
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. ubbcluj.ro Basis sets are composed of atomic functions (usually Gaussian-type orbitals) to construct molecular orbitals. uni-rostock.de
Key considerations for basis set selection include:
Size: Larger basis sets (e.g., triple-zeta or quadruple-zeta) provide more functions for describing orbitals, leading to higher accuracy but also significantly increased computational time. uni-rostock.de
Polarization Functions: These functions (e.g., d-functions on carbon, p-functions on hydrogen, denoted as (d,p) or **) allow for the distortion of atomic orbitals within the molecular environment, which is essential for describing chemical bonds accurately. uni-rostock.de
Diffuse Functions: These are large, spread-out functions (denoted by 'aug-' or '+') that are crucial for correctly modeling systems with electron density far from the nuclei, such as in anions or molecules dominated by weak, non-covalent interactions like the ethanedial trimer. acs.org
To achieve the highest accuracy, results can be extrapolated to the Complete Basis Set (CBS) limit. This technique involves performing calculations with a series of systematically improving basis sets (e.g., the correlation-consistent aug-cc-pVXZ family, where X=D, T, Q, etc.). mst.edu The resulting energies are then fitted to a mathematical formula to estimate the energy that would be obtained with an infinitely large basis set, thereby minimizing the error associated with the basis set choice. researchgate.net
Potential Energy Surface Analysis and Reaction Mechanism Elucidation
Understanding how the ethanedial trimer is formed requires exploring the potential energy surface (PES) of the reacting system. A PES is a multidimensional landscape that maps the potential energy of a collection of atoms as a function of their geometric positions. libretexts.org Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states. libretexts.orgresearchgate.net
A transition state (TS) is the highest energy point along the lowest energy path between a reactant and a product (a first-order saddle point on the PES). wikipedia.org Identifying and characterizing these transition states is essential for understanding reaction mechanisms and calculating reaction rates. Computational methods can locate these TS structures and analyze their properties.
Studies on the formation of this compound oligomers have shown that kinetic barriers play a decisive role. For example, the dimerization process is preceded by a dehydration step, and the subsequent ring-closure to form a dioxolane ring structure is kinetically favored over other potential pathways. researchgate.netacs.orgnih.gov Computational studies suggest that the kinetic barriers for different geometric approaches during the addition of subsequent this compound units can explain why oligomerization may effectively stop after the formation of the trimer. acs.org Characterizing the transition states for the addition of a third ethanedial unit to a dimer provides direct insight into the viability of trimer formation.
Table 2: Key Elements of Transition State Analysis
| Element | Description | Significance for Ethanedial Trimer Formation |
|---|---|---|
| TS Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Reveals the mechanism of bond formation/breaking as the trimer is assembled. |
| Activation Energy (Barrier Height) | The energy difference between the reactants and the transition state. | Determines the kinetic feasibility of a reaction pathway. Higher barriers mean slower reactions. stanford.edu |
| Imaginary Frequency | A single negative (imaginary) vibrational frequency calculated for a true transition state. | Confirms the structure is a saddle point and the atomic motions of this frequency show the reaction path over the barrier. |
A complete understanding of a chemical reaction requires both a thermodynamic and a kinetic profile. stanford.edu
Thermodynamics deals with the relative stability of reactants and products, governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. wiley-vch.de
Kinetics deals with the rate of the reaction, which is determined by the activation energy (ΔG‡) of the highest-energy transition state in the reaction mechanism. mdpi.com
Computational studies on this compound hydration and dimerization have provided detailed thermodynamic and kinetic profiles. researchgate.netacs.orgnih.gov For instance, the formation of this compound dihydrate is thermodynamically favorable. researchgate.net Although fully hydrated species are the most stable, the dimerization reaction proceeds through a less hydrated intermediate because the kinetic barrier for this pathway is lower. acs.orgnih.gov Specifically, the ring closure of an open-chain dimer monohydrate to form the five-membered dioxolane ring dimer is shown to be more kinetically favorable than other competing pathways. acs.orgnih.gov
This type of analysis is extended to model the formation of the ethanedial trimer. By calculating the Gibbs free energies of all intermediates and transition states along the proposed reaction pathways, a comprehensive energy profile can be constructed. This profile reveals whether the trimer is a thermodynamically stable product and identifies the rate-limiting steps that control its formation speed.
Table 3: Calculated Free Energies for this compound Dimerization Pathways (Aqueous Phase)
Data from computational studies illustrate the interplay between thermodynamics and kinetics. Energies are relative to this compound and water. This table is based on findings from Kua et al. (2008). researchgate.netacs.orgnih.gov
| Species/Transition State | Relative Gibbs Free Energy (ΔG, kcal/mol) | Type |
|---|---|---|
| This compound Monohydrate | -2.8 | Intermediate |
| This compound Dihydrate | -4.7 | Intermediate (Thermodynamically Favored Monomer) |
| Open Dimer Monohydrate | -3.1 | Intermediate |
| Dioxolane Ring Dimer | -11.2 | Product (Thermodynamic Sink) |
| TS for Dioxolane Ring Closure | +13.4 | Transition State (Kinetically Favored Path) |
| TS for Dioxane Ring Closure | +20.1 | Transition State (Kinetically Disfavored Path) |
Intermolecular Forces and Noncovalent Interactions within Ethanedial Trimer Aggregates
For ethanedial trimers, these interactions are primarily electrostatic in nature, including hydrogen bonding and van der Waals forces. researchgate.net While ethanedial can form various oligomers in aqueous solutions, including trimers, the specific noncovalent interactions dictate the preferred geometric arrangements in the gas phase. uva.es
The primary noncovalent interactions responsible for the formation of ethanedial trimer aggregates are Van der Waals forces and a network of weak hydrogen bonds. Van der Waals forces are ubiquitous and consist of dispersion forces (London forces), which are critical for the stability of such clusters.
A key interaction in the ethanedial trimer is the C–H⋯O hydrogen bond. In this interaction, the slightly acidic hydrogen atom on one ethanedial monomer interacts with the electronegative oxygen atom of a neighboring monomer. While weaker than conventional O–H⋯O or N–H⋯O hydrogen bonds, the collective network of multiple C–H⋯O interactions significantly contributes to the stabilization of the trimer. mdpi.com Computational studies on similar small molecule complexes have quantified the strength of these bonds. For example, calculations on complexes between various chloromethanes and fluoromethanes with water show C–H⋯O interaction energies ranging from 0.29 to 3.68 kcal/mol. researchgate.net The nature of these interactions is similar to conventional hydrogen bonds, with their strength correlating to the acidity of the C-H proton donor. researchgate.net
In the ethanedial trimer, the final geometry is a balance of these directional C–H⋯O hydrogen bonds and other non-directional forces. Studies on analogous systems like the thiophenol trimer show a delicate balance between hydrogen bonding (S-H···S) and other interactions like C–H···π, which collectively determine the cluster's final structure. uva.esacs.org
Table 1: Representative Interaction Energies of C–H⋯O Hydrogen Bonds from Computational Studies on Methane (B114726) Derivatives with Water.
| Proton Donor | Interaction Energy (kcal/mol) | H···O Distance (Å) |
| CH3F | 0.81 | 2.458 |
| CH2F2 | 2.14 | 2.179 |
| CHF3 | 3.68 | 2.000 |
| CH3Cl | 1.15 | 2.456 |
| CH2Cl2 | 2.19 | 2.250 |
| CHCl3 | 3.14 | 2.128 |
Data sourced from MP2/6-31+G(d,p) calculations on methane derivatives complexed with water, illustrating the typical strength of C–H⋯O interactions. researchgate.net
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool for understanding and predicting intermolecular interactions. uni-muenchen.de The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netwolfram.com These regions are crucial for determining how molecules will interact, as areas of negative potential on one molecule will attract areas of positive potential on another. uni-muenchen.de
For an ethanedial monomer, MESP calculations would reveal regions of strong negative potential located around the two oxygen atoms, corresponding to the lone pairs of electrons. Conversely, regions of positive electrostatic potential would be found around the aldehydic hydrogen atoms.
This charge distribution predetermines the primary mode of intermolecular interaction. The positive region around a hydrogen atom on one ethanedial molecule is electrostatically attracted to the negative region around an oxygen atom on another, leading to the formation of the C–H⋯O hydrogen bonds discussed previously. By mapping the MESP, one can visualize the directional nature of these interactions and predict the most favorable geometries for molecular aggregation into dimers, trimers, and larger clusters. scholarsresearchlibrary.com
Electronic Structure and Ionization Potential Studies of Ethanedial Trimers
The electronic properties of ethanedial trimers, particularly their ionization potential (IP), are of significant interest. The ionization potential—the minimum energy required to remove an electron from a molecule—is a fundamental property that reflects its electronic structure. escholarship.org Computational methods, such as coupled-cluster (CC) theory, provide accurate predictions of ionization potentials. escholarship.orgaip.org
A systematic trend observed in molecular clusters is that the ionization potential decreases as the size of the cluster increases. This phenomenon is well-documented for other small molecule clusters. A detailed computational study on formaldehyde (B43269) clusters, for instance, showed that the vertical ionization potential follows the clear pattern: IP(monomer) > IP(dimer) > IP(trimer). researchgate.net This trend is attributed to the delocalization of the resulting positive charge over a larger number of molecules in the cluster, which is an energetically favorable state.
While direct high-level computational studies exclusively on the ionization potential of the ethanedial trimer are not widely available, this established trend allows for a reliable prediction. The ionization energy of the ethanedial monomer has been extensively studied and is approximately 10.2 eV. scholarsresearchlibrary.com Experimental work using vacuum ultraviolet single photon ionization mass spectrometry identified a fragment of the this compound dimer (C₃H₆O₄⁺) and determined its appearance energy to be 8.6 eV. mdpi.com Following the established trend, the ionization potential of the ethanedial trimer is expected to be lower than that of the monomer.
Table 2: Ionization Potentials (IP) of Ethanedial and Related Species.
| Species | Formula | Method | Ionization Potential (eV) |
| Ethanedial (Monomer) | C₂H₂O₂ | Experimental/Calculated | ~10.2 |
| Formaldehyde (Monomer) | CH₂O | Calculated | 10.89 |
| Formaldehyde (Dimer) | (CH₂O)₂ | Calculated | 10.51 |
| Formaldehyde (Trimer) | (CH₂O)₃ | Calculated | 10.39 |
| Ethanedial Dimer Fragment | C₃H₆O₄⁺ | Experimental (Appearance Energy) | 8.6 |
| Ethanedial (Trimer) | (C₂H₂O₂)₃ | Predicted Trend | < 10.2 |
Data for formaldehyde species are from high-level computational studies and illustrate the decreasing IP trend with cluster size. researchgate.net The ethanedial dimer fragment data is from experimental measurements. mdpi.com
Polymerization and Macromolecular Applications of Ethanedial Trimer
Ethanedial Trimer as a Monomeric Unit in Polymer Synthesis
The structure of the ethanedial trimer, possessing reactive functional groups, makes it a viable candidate for incorporation into polymer backbones as a monomeric unit. This integration is primarily achieved through step-growth polymerization processes.
Step-growth polymerization is a class of polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and subsequently longer oligomers, eventually yielding long-chain polymers. wikipedia.orgfiveable.me Unlike chain-growth polymerization, any two molecular species in the reaction mixture can react with each other. fiveable.melibretexts.org The molecular weight of the polymer increases slowly throughout the process, and high molecular weights are only achieved at very high degrees of monomer conversion. wikipedia.orguomustansiriyah.edu.iq
The ethanedial trimer can be incorporated into polymer chains through this stepwise mechanism. The trimer, or the glyoxal (B1671930) molecule it is in equilibrium with, provides reactive aldehyde or hydroxyl functionalities (in its hydrated form) that can react with complementary functional groups of other co-monomers. For instance, the reaction can proceed between the trimer and a diamine or a diol, leading to the gradual formation of a larger polymer chain. The process is characterized by the rapid consumption of monomers into small oligomeric species, followed by the slower combination of these oligomers into a high molecular weight polymer. fiveable.me
Table 1: Comparison of Polymerization Growth Mechanisms
| Feature | Step-Growth Polymerization | Chain-Growth Polymerization |
| Growth Pattern | Any two molecules can react (monomer, dimer, oligomer) | Monomers add sequentially to an active center |
| Monomer Consumption | Rapidly consumed early in the reaction | Consumed more slowly throughout the process |
| Molecular Weight | Increases slowly until high conversion is reached fiveable.me | High molecular weight polymer forms immediately fiveable.me |
| Key Species | Monomers, dimers, trimers, and oligomers present | Monomer, high polymer, and a low concentration of active chains |
| Example | Polyesters, Polyamides, Polyurethanes wikipedia.org | Polyethylene, Polystyrene, Poly(methyl methacrylate) |
Role in Condensation Polymerizations
Condensation polymerization is a specific form of step-growth polymerization characterized by the elimination of a small molecule, such as water, methanol, or hydrogen chloride, during each step of bond formation between monomers. uomustansiriyah.edu.iqpressbooks.publibretexts.org
Ethanedial trimer is an effective monomer in condensation reactions. The hydroxyl groups of its hydrated form can react with carboxylic acid groups of a co-monomer (like a dicarboxylic acid) to form ester linkages, resulting in a polyester (B1180765) and eliminating water. libretexts.orgchemguide.uk Similarly, the aldehyde groups of this compound can react with the amine groups of a co-monomer (like a diamine) to form an imine linkage (Schiff base), which can be part of a larger polyamide structure, also with the elimination of water. libretexts.orgyoutube.com
The bifunctional or multifunctional nature of the ethanedial species is crucial, as it allows for the propagation of the polymer chain in at least two directions, a fundamental requirement for forming high molecular weight linear or branched polymers. libretexts.orguomustansiriyah.edu.iq
Cross-linking Chemistry Utilizing Ethanedial Trimer
One of the most significant industrial applications of ethanedial is as a cross-linking agent, where it introduces covalent bonds between existing polymer chains to form a three-dimensional network. atamankimya.com This process dramatically alters the material's properties, often enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com
The cross-linking action of ethanedial (supplied as an aqueous solution containing the trimer and other oligomers) stems from the high reactivity of its two aldehyde groups. researchgate.net These groups can react with various functionalities present on polymer backbones.
Acetal (B89532) and Hemiacetal Formation: In the presence of polymers containing hydroxyl (-OH) groups, such as cellulose (B213188), starch, and polyvinyl alcohol (PVA), the aldehyde groups of this compound react to form hemiacetal and then stable acetal bridges between the chains. This reaction is typically acid-catalyzed. atamankimya.comresearchgate.net
Schiff Base Formation: With polymers containing primary amine (-NH2) groups, such as proteins (e.g., collagen in leather) or chitosan, this compound undergoes a condensation reaction to form imine (Schiff base) linkages. researchgate.net
Reaction with Amide Groups: this compound also reacts with amide (-CONH2) groups, like those found in polyacrylamide, to form cross-links, contributing to the gelation of the polymer solution. atamankimya.com
These reactions create a robust, interconnected network structure, converting thermoplastic or soluble polymers into thermosetting or insoluble materials. specialchem.com
Table 2: Research Findings on Ethanedial as a Cross-linker
| Polymer Matrix | Functional Group | Cross-linking Reaction | Resulting Material/Application |
| Cellulose, Starch | Hydroxyl (-OH) | Acetal formation | Paper coatings with improved wet strength atamankimya.com |
| Polyvinyl Alcohol | Hydroxyl (-OH) | Acetal formation | Textile finishes, adhesives atamankimya.com |
| Collagen (Leather) | Amine (-NH2) | Schiff base formation | Tanned leather with improved durability |
| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Schiff base & Acetal formation | Hydrogels, biomaterials researchgate.net |
| Polyacrylamide | Amide (-CONH2) | Reaction with amide group | Gels for various industrial uses atamankimya.com |
Applications in Advanced Materials Fabrication (e.g., Hydrogels)
The ability of ethanedial trimer to function as an effective cross-linker is leveraged in the fabrication of several advanced materials.
A prime example is the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids. mdpi.com The cross-links introduced by ethanedial provide the structural integrity necessary for the hydrogel network. By reacting ethanedial with water-soluble polymers like chitosan, polyvinyl alcohol, or gelatin, it is possible to create stable hydrogels. researchgate.netmdpi.com The density of cross-linking, which can be controlled by the amount of ethanedial added, determines key properties of the hydrogel, such as its swelling ratio, mechanical strength (storage modulus), and degradation rate. mdpi.comnih.gov These tailored properties make them suitable for applications in tissue engineering and drug delivery. nih.gov
Other applications include:
Textile Industry: Used to treat fabrics to impart wrinkle resistance (permanent press finishes) by cross-linking cellulose fibers. atamankimya.com
Paper Industry: Added to paper coatings to cross-link starch or other binders, which enhances the paper's wet strength and printability. atamankimya.com
Leather Tanning: Employed as a tanning agent to cross-link collagen fibers in animal hides, improving the leather's stability and resistance to moisture.
Oligomerization as a Precursor to Higher Molecular Weight Species
In the context of polymer science, oligomerization—the process of linking a few monomer units—is an intrinsic part of step-growth polymerization. The reaction begins with monomers forming dimers, which then react with other monomers or dimers to form trimers and tetramers, respectively. wikipedia.orguomustansiriyah.edu.iq These oligomers are not merely byproducts but essential intermediates on the pathway to forming a high molecular weight polymer. fiveable.me
The synthesis of polymers using ethanedial trimer as a monomeric unit inherently proceeds through an oligomerization stage. By carefully controlling reaction conditions such as temperature, concentration, and stoichiometry, it is possible to isolate these oligomeric species. These reactive telechelic oligomers, which have functional end groups, can then be subjected to a second reaction stage, known as chain extension, to achieve very high molecular weights. wikipedia.org This two-step approach can be advantageous for process control and for achieving specific polymer architectures that are difficult to obtain in a single-step polymerization. nih.gov The formation of trimers and other small oligomers is a foundational step that builds the necessary precursors for the final macromolecular structure.
Chemical Reactivity and Transformative Pathways of Ethanedial Trimer
Hydrolytic Stability and Decomposition Mechanisms of Ethanedial Trimer
The stability of ethanedial trimer is highly dependent on its environment, particularly in aqueous systems where it is in a dynamic equilibrium with other hydrated forms of glyoxal (B1671930). europa.eu In concentrated aqueous solutions (typically above 1 M), the equilibrium favors the formation of oligomers, and the less soluble dimer and trimer forms can precipitate, especially from cold solutions. atamankimya.comeuropa.eu
The primary decomposition pathway for the trimer in solution is hydrolysis, which involves the dissociation back into hydrated monomeric and dimeric species. acs.org This process is reversible and influenced by several factors.
Concentration: Dilution of a concentrated solution containing the trimer shifts the equilibrium back towards the hydrated monomer (this compound dihydrate). acs.org
Temperature and pH: The rate of trimer hydrolysis is dependent on both temperature and pH. acs.org
Thermal Decomposition: In non-aqueous environments, the solid ethanedial trimer dihydrate exhibits greater thermal stability than the monomer. When subjected to heat, such as in a gas chromatography injection port at temperatures of 120 °C or higher, the trimer decomposes to produce this compound monomer. acs.org Research suggests this thermal breakdown may not proceed through a this compound monomer dihydrate intermediate, indicating a more direct decomposition pathway for the solid trimer. acs.org
The formation of the trimer itself can be seen as a stabilization mechanism, as water can catalyze the polymerization of the monomer into the more thermally stable trimeric form. google.com
Table 1: Factors Influencing the Stability and Decomposition of Ethanedial Trimer
| Factor | Effect on Trimer | Description | Source(s) |
| High Concentration (>1 M) | Favors formation/stability | In concentrated aqueous solutions, the equilibrium shifts towards oligomers, including the trimer. | atamankimya.comeuropa.eu |
| Dilution | Promotes hydrolysis | Diluting the solution shifts the equilibrium back towards the hydrated monomer. | acs.org |
| Low Temperature | Promotes precipitation | The trimer has lower solubility in cold solutions and can precipitate out. | atamankimya.com |
| Elevated Temperature (≥120 °C) | Promotes thermal decomposition | Solid trimer dihydrate decomposes to yield this compound monomer. | acs.org |
| pH | Affects hydrolysis rate | The rate at which the trimer hydrolyzes to the monomer is pH-dependent. | acs.org |
Acid- and Base-Catalyzed Chemical Transformations of Ethanedial Trimer
The chemical transformations of ethanedial trimer are significantly influenced by the presence of acids and bases, which catalyze its reactions by affecting the equilibrium and activating the latent aldehyde groups.
Acid-Catalyzed Transformations
Under acidic conditions, the polymerization and condensation reactions of this compound are facilitated. Strong acids can even lead to violent polymerization reactions. scbt.com The trimer, as a source of this compound, is subject to these acid-catalyzed transformations. For instance, sulfuric acid has been shown to be an effective catalyst for the hydrolysis of this compound. researchgate.net Studies have also demonstrated that organic acids, such as formic acid, can be considerably more efficient catalysts for this compound hydrolysis than water alone. acs.orgresearchgate.net This catalysis is crucial in reactions with other nucleophiles. A key industrial example is the reaction with urea (B33335) to form urea-glyoxal resins; the process is accelerated in the presence of an acid or an ammonium (B1175870) salt, which releases protons upon reacting with this compound, thereby speeding up the cross-linking process. researchgate.net
Base-Catalyzed Transformations
In the presence of a strong base, such as concentrated sodium hydroxide, ethanedial trimer (in equilibrium with the monomer) undergoes a characteristic disproportionation reaction known as an intramolecular Cannizzaro reaction. atamanchemicals.comatamanchemicals.com In this transformation, one of the aldehyde groups is oxidized to a carboxylic acid, while the other is reduced to an alcohol. The final product is the corresponding salt of glycolic acid, known as a glycolate (B3277807). doubtnut.comwho.intinchem.org This reaction can be vigorous and potentially violent with strong caustics. scbt.com
Table 2: Summary of Acid- and Base-Catalyzed Transformations
| Catalyst Type | Reagent/Condition | Major Product(s) | Reaction Type | Source(s) |
| Acid | Strong Acids (e.g., H₂SO₄) | Polymeric this compound | Polymerization / Condensation | scbt.com |
| Acid | Urea / NH₄⁺ | Urea-glyoxal resins | Condensation / Cross-linking | researchgate.net |
| Base | Strong Base (e.g., NaOH) | Sodium glycolate | Intramolecular Cannizzaro Reaction | atamanchemicals.comdoubtnut.cominchem.org |
Oxidation and Reduction Chemistry Involving Trimeric Species
As a stable source of this compound, the trimer can undergo both oxidation and reduction, leading to a variety of valuable chemical products. These reactions typically proceed via the monomeric form present in the equilibrium.
Oxidation Reactions
Ethanedial trimer can be oxidized by various common oxidizing agents, including nitric acid and hydrogen peroxide. The oxidation of this compound with nitric acid is a known route to produce glyoxylic acid, which can be further oxidized to oxalic acid. google.comxdhg.com.cn The reaction conditions, such as temperature and catalyst concentration, can be controlled to favor the formation of glyoxylic acid. xdhg.com.cn In the context of atmospheric chemistry, the oxidation by hydroxyl (OH) radicals is a significant pathway, leading to products like glyoxylic acid and formic acid. caltech.edu
Reduction Reactions
The aldehyde groups of this compound, supplied by the trimer, can be reduced to alcohols using common reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones like sodium borohydride (B1222165) (NaBH₄) are effective. The complete reduction of both aldehyde groups yields ethylene (B1197577) glycol, while partial reduction can produce glycolaldehyde (B1209225). Sodium borohydride has been specifically documented for the reduction of adducts formed between this compound and biological molecules like guanine (B1146940), demonstrating its efficacy in reducing the this compound moiety. nih.gov
Table 3: Oxidation and Reduction Products of Ethanedial Trimer
| Reaction Type | Reagent(s) | Major Product(s) | Source(s) |
| Oxidation | Nitric Acid (HNO₃) | Glyoxylic acid, Oxalic acid | xdhg.com.cn |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Glyoxylic acid | |
| Oxidation | Hydroxyl Radicals (•OH) | Glyoxylic acid, Formic acid | caltech.edu |
| Reduction | Sodium Borohydride (NaBH₄) | Glycolaldehyde, Ethylene glycol | libretexts.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ethylene glycol | libretexts.org |
Reactions with Specific Chemical Functional Groups
Ethanedial trimer serves as a versatile cross-linking agent and building block in organic synthesis due to the high reactivity of the this compound monomer's two aldehyde groups towards various nucleophiles. atamankimya.comwikipedia.org
Hydroxyl Groups: It is widely used to insolubilize or cross-link polymers containing multiple hydroxyl groups. This includes natural polymers like cellulose (B213188) and starches, as well as synthetic polymers such as polyvinyl alcohol. This property is leveraged in paper coatings and textile finishes. atamanchemicals.com
Amine and Amide Groups: this compound undergoes exothermic addition and condensation reactions with amines and amides. atamanchemicals.com Its reaction with urea is of significant industrial importance, forming 4,5-dihydroxy-2-imidazolidinone, a precursor to resins used in permanent-press treatments for fabrics. wikipedia.orgatamanchemicals.com The reaction with primary amines, such as benzylamine, can lead to the formation of complex cage-like structures known as hexaazaisowurtzitanes through the trimerization of an intermediate diimine. psu.edu It also readily reacts with the amino groups of amino acids and proteins. scbt.comcopernicus.org
Guanine Residues: In biochemical applications, this compound is known to react specifically with the guanine bases in nucleic acids, forming stable adducts. This reaction is utilized in probing RNA structure. atamankimya.com The adduct formed with guanine can be subsequently reduced with sodium borohydride. nih.gov
Table 4: Reactivity of Ethanedial Trimer with Various Functional Groups
| Functional Group | Reagent Class | Example(s) | Application/Product | Source(s) |
| Hydroxyl (-OH) | Polyols | Cellulose, Starch, Polyvinyl alcohol | Cross-linking agent for paper and textiles | atamanchemicals.com |
| Amide (-CONH₂) | Amides | Urea | 4,5-dihydroxy-2-imidazolidinone, wrinkle-resistant resins | wikipedia.orgatamanchemicals.com |
| Amine (-NH₂) | Primary Amines | Benzylamine, Amino acids | Heterocycles, Hexaazaisowurtzitanes | psu.educopernicus.org |
| Guanine | Nucleic Acids | RNA, DNA | Guanine-glyoxal adducts for structural probing | atamankimya.comnih.gov |
Complexation and Supramolecular Interactions of Ethanedial Trimer
Coordination Chemistry with Metal Ions
The coordination chemistry of ethanedial is primarily observed through its monomer, glyoxal (B1671930), or more commonly, through more complex ligands synthesized from it, such as Schiff bases and hydrazones. jocpr.comresearchgate.net While quantum mechanical calculations have suggested the possibility of complex formation between this compound and copper ions, experimental studies under certain conditions have shown no evidence of such complexation, indicating that the stability of these complexes can be highly dependent on environmental factors. researchgate.net The trimer itself is often used as a stable precursor to this compound for the synthesis of these more elaborate ligands. researchgate.netresearchgate.netresearchgate.net
The interaction of ethanedial-derived ligands with metal ions occurs through various binding modes, dictated by the functional groups available for coordination. In its hydrated monomeric form, this compound is anticipated to function as a chelating agent, binding to metal ions through its oxygen atoms. researchgate.net This was observed in the complexation with Palladium(II), where dimetallated species were also identified. researchgate.net
More complex ligands synthesized from this compound demonstrate diverse coordination behavior. For instance, Schiff base derivatives can coordinate with metal ions through azomethine nitrogen and carboxylate oxygen atoms. Research on glyoxalbisisonicotinoylhydrazone, a ligand derived from this compound, revealed its coordination with Zinc(II). researchgate.net Using Job's method of continuous variation, the stoichiometry of this complex was determined to have a 1:2 metal-to-ligand ratio. researchgate.net Other studies on similar systems have also noted the formation of both ML and ML₂ chelates, where M represents the metal ion and L is the ligand. jocpr.com
Table 1: Examples of Stoichiometry in Metal Complexes with this compound-Derived Ligands
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Source(s) |
|---|---|---|---|
| Zn(II) | Glyoxalbisisonicotinoylhydrazone | 1:2 | researchgate.net |
| Pd(II) | This compound Dihydrate | 1:2 (Dimetallated) | researchgate.net |
| Various M(II) | Schiff base of furyl this compound | 1:1 and 1:2 | jocpr.com |
The stability of metal-ligand complexes is a critical factor in their formation and potential application. This stability is quantified by the stability constant (K) and thermodynamic parameters such as the change in Gibbs free energy (ΔG). For complexes derived from ethanedial, this data is sparse, with most available information pertaining to more complex Schiff base or hydrazone derivatives rather than the simple this compound monomer or trimer.
One study successfully determined the stability constant and the free energy change for the complex of Zn(II) with glyoxalbisisonicotinoylhydrazone. researchgate.net Similarly, research on Schiff's bases derived from furyl this compound highlighted that their antifungal activity increases upon chelation with metals, and outlined the use of the Calvin-Bjerrum pH metric titration technique to determine the metal-ligand stability constants, although specific values were not reported. jocpr.com In contrast, attempts to measure complexation between hydrated α-dicarbonyls like this compound and cupric ions in the context of atmospheric chemistry did not find evidence of complex formation, suggesting a very low stability constant under those specific conditions. researchgate.net Data on thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) for ethanedial-metal complexes are largely unavailable in the literature, with one study calculating these values for ethanedial itself in the gaseous phase but not for its metal complexes. acs.org
Table 2: Stability and Thermodynamic Data for a Zn(II)-Glyoxal Derivative Complex
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Ligand | Glyoxalbisisonicotinoylhydrazone | - | researchgate.net |
| Metal Ion | Zn(II) | - | researchgate.net |
| Stability Constant (log K) | Not explicitly stated, but determined | Spectrophotometric method | researchgate.net |
| Change in Free Energy (ΔG) | Determined | Spectrophotometric method | researchgate.net |
Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the structure, stability, and electronic properties of metal complexes that can be difficult to study experimentally. researchgate.netd-nb.info
DFT calculations have been employed to investigate M(II) macrotetracyclic complexes formed through template reactions involving ethanedial. These studies have successfully calculated geometric parameters such as bond lengths and angles, as well as standard enthalpies, entropies, and Gibbs energies for the formation of these complexes. nsc.ru In another theoretical investigation, the electronic structure of a Zinc(II) complex with a 1,2-diketone ligand derived from this compound, specifically ZnII(L•)₂(Et₂O), was analyzed. This study focused on the weakly coupled radical centers on the ligands and the resulting near-degenerate singlet and triplet spin states. researchgate.net
Computational methods are also used to understand the role of metal ions in catalytic processes involving ethanedial derivatives. For example, in the electrochemical oxidation of glycerol (B35011) on palladium nanoparticles, DFT was used to understand how alkali metal cations (Na⁺, K⁺) form non-covalent interactions and complexes with organic intermediates, influencing reaction rates through a chelate effect. mdpi.com These computational approaches are invaluable for predicting the behavior of ethanedial-based complexes and guiding experimental work.
Non-Covalent Complexation with Organic and Biological Molecules
Ethanedial and its trimer engage in a variety of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to their role in molecular recognition and the formation of larger assemblies. researchgate.netresearchgate.net These interactions are crucial in both chemical and biological contexts.
A notable example is the interaction between this compound trimer dihydrate and amino acids. pitt.edu Studies involving the mechanical milling of the trimer with various proteogenic amino acids have demonstrated the formation of Strecker degradation products. pitt.edu ESI/qToF/MS analysis confirmed the presence of key reaction intermediates, suggesting a mechanistic pathway similar to that observed under hydrothermal conditions. pitt.edu
The complexation of this compound with hydroxylamine (B1172632) has been investigated using FTIR matrix isolation and theoretical calculations. researchgate.net These studies identified multiple stable complexes stabilized by different types of hydrogen bonds, including O–H⋯O(C) and N–H⋯O(C) interactions. researchgate.net For the most stable cyclic complex, the interaction is characterized by an O–H⋯O bond and an additional C–H⋯N bond. researchgate.net Computational analyses using methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) have been used to characterize the C-H···O interactions that drive the clustering of this compound molecules in their dimers and trimers.
Self-Assembly and Supramolecular Architectures Directed by Ethanedial Trimer
Self-assembly is a process where components spontaneously organize into ordered structures. In aqueous solutions with concentrations above 1 M, this compound is known to undergo reversible self-assembly to form dimers and trimers linked by five-membered dioxolane rings. researchgate.net Computational studies suggest that this oligomerization process tends to terminate at the trimer stage, making the ethanedial trimer a particularly stable and important species in these solutions.
The ethanedial trimer often serves as a convenient and stable starting material for the synthesis of more complex molecules that, in turn, form well-defined supramolecular architectures. researchgate.net For example, a diimine prepared through the condensation of this compound trimer dihydrate with (S)-1-phenylethylamine serves as a precursor for subsequent stereoselective reactions. researchgate.net
Furthermore, molecules synthesized from the ethanedial trimer can themselves self-assemble into higher-order structures. The synthesis of 1,3-H₂-4,5-dihydroxyimidazolidine-2-thione from this compound trimer dihydrate and thiourea (B124793) results in a molecule that organizes into a distinct supramolecular trimer in the crystalline state. researchgate.net This higher-order assembly is held together by a network of N-H···O and O-H···O hydrogen bonds, demonstrating how the structural information encoded in a derivative of the ethanedial trimer can direct the formation of a larger, well-defined architecture. researchgate.net
Synthesis and Derivatization Strategies for Ethanedial Trimer Analogs
Novel Synthetic Routes to Substituted Ethanedial Trimers
The synthesis of the parent ethanedial trimer, also known as glyoxal (B1671930) trimer dihydrate, typically involves the controlled hydration and trimerization of this compound in an aqueous solution. However, the creation of substituted analogs often requires alternative approaches, starting from substituted aldehydes or employing different catalytic systems.
One notable strategy involves the acid-catalyzed cyclotrimerization of substituted aldehydes. For instance, the synthesis of 2,4,6-tripropyl-1,3,5-trioxane (B1585552) is achieved through the cyclotrimerization of propionaldehyde (B47417) in the presence of a silica (B1680970) gel catalyst. This reaction is carefully controlled at low temperatures (between -15°C and +30°C) to favor the formation of the trioxane (B8601419) ring and suppress side reactions. A similar principle was applied to synthesize 2,4,6,-tricyclobutyl-1,3,5-trioxane from cyclobutane (B1203170) carbaldehyde. nih.gov This trimer serves as a stable precursor to the otherwise unstable cyclobutane carbaldehyde monomer. nih.gov The synthesis was accomplished during the work-up of the Swern oxidation of cyclobutylmethanol, which produced the aldehyde monomer that subsequently trimerized. nih.gov
Another innovative approach has been the synthesis of 1,3,5-trioxane-2,4,6-trione, the cyclic trimer of carbon dioxide. dtic.mil This multi-step synthesis involved the initial cyclotrimerization of 2-chloro-2-methylpropanal to form 2,4,6-tris(2-chloropropan)-2-yl-1,3,5-trioxane, a substituted trioxane. dtic.mil This intermediate highlights a pathway to trioxanes bearing functional groups amenable to further transformation.
The following table summarizes synthetic routes to various substituted ethanedial trimer analogs:
| Starting Material | Reagents and Conditions | Substituted Trimer Product | Reference |
| Propionaldehyde | Silica gel catalyst, -3°C to -10°C | 2,4,6-Tripropyl-1,3,5-trioxane | |
| Cyclobutylmethanol | Swern oxidation (DMSO, oxalyl chloride), followed by trimerization | 2,4,6,-Tricyclobutyl-1,3,5-trioxane | nih.gov |
| 2-Chloro-2-methylpropanal | Cyclotrimerization | 2,4,6-Tris(2-chloropropan)-2-yl-1,3,5-trioxane | dtic.mil |
| Isobutyraldehyde | Chlorination, then cyclotrimerization | 2,4,6-Tris(2-chloropropan)-2-yl-1,3,5-trioxane | dtic.mil |
Chemical Modification of the Trimeric Scaffold
The ethanedial trimer scaffold, characterized by its central 1,3,5-trioxane (B122180) ring and peripheral hydroxyl groups (in its hydrated form), offers several sites for chemical modification. The reactivity of the aldehyde groups in the monomeric form, which can be in equilibrium with the trimer, also plays a crucial role in derivatization strategies.
Key reactions for modifying the scaffold include:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids. For example, this compound can be oxidized to form glyoxylic acid and oxalic acid using oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: The carbonyl functionalities can be reduced to alcohols. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can convert this compound to glycolaldehyde (B1209225) or ethylene (B1197577) glycol.
Condensation: The reactive aldehyde groups readily undergo condensation reactions with various nucleophiles, including amines and amides, to form new carbon-nitrogen bonds. atamanchemicals.com This is a widely used method for creating heterocyclic structures.
Nucleophilic Substitution: The hydroxyl groups on the hydrated trimer can potentially be targeted for substitution reactions, although this is less commonly reported than reactions involving the aldehyde functionality.
A significant area of modification involves the reaction with amines to form a variety of nitrogen-containing heterocycles. For instance, the condensation of this compound with ethylenediamine (B42938) is a known route to imidazolidines. wikipedia.org The synthesis of 1,3-diarylimidazolidines has been reported starting from this compound. mdpi.com These reactions leverage the electrophilic nature of the carbonyl carbons in this compound, which readily react with the nucleophilic amine groups.
The following table provides examples of chemical modifications of the ethanedial trimer scaffold:
| Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |
| Oxidation | Nitric acid, Hydrogen peroxide | Carboxylic acid (Glyoxylic acid, Oxalic acid) | |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol (Glycolaldehyde, Ethylene glycol) | |
| Condensation | Ethylenediamine | Imidazolidine ring | wikipedia.org |
| Condensation | Aryl amines | Substituted imidazolidines | mdpi.com |
Characterization of Structure-Activity Relationships in Trimer Derivatives
The systematic modification of the ethanedial trimer scaffold allows for the investigation of structure-activity relationships (SAR). By altering the substituents on the trioxane ring, researchers can probe how these changes affect the biological or chemical properties of the resulting derivatives. While specific SAR studies on ethanedial trimer analogs are not extensively documented in publicly available literature, general principles from related heterocyclic compounds can be extrapolated.
For many biologically active molecules, the introduction of different functional groups can significantly impact their efficacy. For example, in a series of anticancer quinoxalines, the presence of electron-donating groups like methoxy (B1213986) (OCH₃) was found to be essential for activity, while electron-withdrawing groups such as fluorine (F) decreased the activity. mdpi.com Similarly, for a series of theophylline-1,2,4-triazole derivatives, the nature and position of substituents on an aryl ring influenced their antimicrobial and enzyme inhibitory potential. frontiersin.org For instance, an electron-donating methyl (CH₃) group at a specific position resulted in the highest activity against E. coli. frontiersin.org
In the context of ethanedial trimer derivatives, a hypothetical SAR study could involve synthesizing a library of analogs with varying substituents at the 2, 4, and 6 positions of the trioxane ring. These substituents could range from simple alkyl chains to more complex aromatic and heterocyclic moieties. The biological activity of these analogs could then be evaluated in relevant assays.
Key structural features that would likely influence activity include:
Steric Bulk: The size of the substituents could affect how the molecule interacts with biological targets.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents could modulate the reactivity and binding properties of the molecule.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the substituents could play a crucial role in target binding.
The following table outlines a hypothetical framework for an SAR study on ethanedial trimer derivatives:
| Trimer Derivative (Hypothetical) | R-Group at C2, C4, C6 | Expected Property Change | Potential Activity Impact |
| Analog 1 | -CH₃ (Methyl) | Increased lipophilicity | Altered cell membrane permeability |
| Analog 2 | -C₆H₅ (Phenyl) | Increased steric bulk and lipophilicity | Enhanced π-π stacking interactions with target |
| Analog 3 | -CH₂OH (Hydroxymethyl) | Increased hydrophilicity and H-bonding | Improved aqueous solubility and target binding |
| Analog 4 | -COOH (Carboxyl) | Increased acidity and H-bonding | Potential for ionic interactions with target |
Q & A
Basic Research Question: What experimental methodologies are recommended for characterizing the structural stability of ethanedial trimer in aqueous solutions?
Answer:
To assess structural stability, employ temperature-dependent nuclear magnetic resonance (NMR) relaxation studies at varying pH levels (e.g., 60 MHz measurements as in Appendix H of NMR studies ). Couple this with dynamic light scattering (DLS) to monitor aggregation tendencies. Use controlled ionic strength buffers to isolate pH effects. Data interpretation should include Arrhenius plots of 1/T₂ relaxation rates versus reciprocal temperature to identify degradation thresholds. For reproducibility, document solvent purity and calibration protocols for instrumentation .
Basic Research Question: How can researchers synthesize high-purity ethanedial trimer while minimizing oligomerization by-products?
Answer:
Optimize synthesis via acid-catalyzed trimerization of ethanedial under inert atmospheres (e.g., nitrogen). Monitor reaction progress using in-situ Fourier-transform infrared (FT-IR) spectroscopy to track carbonyl group consumption. Purify via fractional crystallization in anhydrous solvents, and validate purity using high-performance liquid chromatography (HPLC) with UV detection at 280 nm. Report yield, crystallinity (XRD), and impurity profiles .
Advanced Research Question: How can density functional theory (DFT) simulations reconcile discrepancies between experimental and theoretical vibrational spectra of ethanedial trimer?
Answer:
Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model vibrational modes, comparing results with experimental FT-IR/Raman spectra. Address discrepancies by adjusting basis sets or incorporating solvent effects via implicit/explicit solvation models. Cross-validate with ab initio molecular dynamics simulations to account for dynamic hydrogen-bonding networks, as demonstrated in coronene trimer studies . Publish raw computational parameters (e.g., convergence criteria, grid settings) for reproducibility .
Advanced Research Question: What statistical approaches are suitable for analyzing contradictory proton exchange rate data in ethanedial trimer studies?
Answer:
Apply Bayesian regression to quantify uncertainty in NMR-derived proton exchange rates (e.g., 1/T₂ relaxation data ). Use principal component analysis (PCA) to identify experimental variables (e.g., pH, temperature) contributing to discrepancies. Validate models with cross-experimental datasets and report confidence intervals. For systematic errors, recalibrate instrumentation using standardized reference samples .
Basic Research Question: What spectroscopic techniques are most effective for distinguishing ethanedial trimer from its dimer or monomer forms?
Answer:
Combine ¹³C NMR spectroscopy to resolve carbonyl carbon environments (trimer vs. dimer) and mass spectrometry (MS) with soft ionization (e.g., ESI) to detect molecular ion peaks. For structural confirmation, use X-ray crystallography or Raman spectroscopy to identify unique vibrational modes (e.g., ring-breathing modes in the trimer) .
Advanced Research Question: How can isotopic labeling (e.g., ²H or ¹³C) elucidate the dynamic behavior of ethanedial trimer in solution?
Answer:
Synthesize isotopically labeled trimer (e.g., ¹³C at carbonyl positions) and perform dynamic NMR experiments (e.g., EXSY) to quantify exchange rates between conformers. Compare with molecular dynamics simulations parameterized using DFT-derived force fields. Report labeling efficiency and validate isotopic incorporation via MS/MS fragmentation patterns .
Basic Research Question: What protocols ensure ethical and reproducible data management in ethanedial trimer research?
Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw NMR/MS data in repositories (e.g., Zenodo) with DOI assignment.
- Document experimental conditions (e.g., solvent batches, humidity) in metadata.
- Use version-controlled scripts for computational analyses.
Reference institutional guidelines for data retention and sharing .
Advanced Research Question: How can researchers design experiments to compare the reactivity of ethanedial trimer with its monomer under catalytic conditions?
Answer:
Use stopped-flow kinetics to monitor reaction rates of trimer vs. monomer with a catalyst (e.g., Lewis acids). Employ in-situ UV-Vis spectroscopy to track intermediate formation. Normalize data by active site concentration (determined via titration) and perform Eyring analysis to compare activation parameters. Control for solvent polarity and temperature gradients .
Basic Research Question: What analytical methods are recommended for quantifying trace impurities in ethanedial trimer samples?
Answer:
Utilize gas chromatography-mass spectrometry (GC-MS) with cryogenic trapping to isolate volatile impurities. For non-volatiles, apply LC-MS/MS in multiple reaction monitoring (MRM) mode. Calibrate against certified reference materials and report limits of detection (LOD). Validate methods via spike-recovery experiments at 0.1–5% impurity levels .
Advanced Research Question: How can machine learning models predict ethanedial trimer’s stability under non-ambient conditions?
Answer:
Train neural networks on datasets combining experimental stability data (e.g., TGA, DSC) and DFT-calculated descriptors (e.g., HOMO-LUMO gaps, bond dissociation energies). Validate models using k-fold cross-validation and external test sets. Publish hyperparameters (e.g., learning rate, layer architecture) and code repositories for transparency. Compare predictions with ab initio molecular dynamics results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
